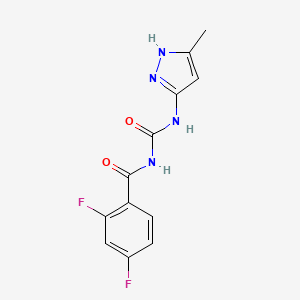
2-Bromo-1-naphtalénol
Vue d'ensemble
Description
2-Bromonaphthalen-1-ol is an organic compound with the molecular formula C10H7BrO. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but practically insoluble in water .
Applications De Recherche Scientifique
2-Bromonaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
2-Bromonaphthalen-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo bromination reactions in the presence of brominating agents like N-Bromosuccinimide . The nature of these interactions often involves the formation of brominated intermediates, which can further participate in subsequent biochemical reactions.
Cellular Effects
The effects of 2-Bromonaphthalen-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromonaphthalen-1-ol can affect the expression of certain genes involved in stress responses and metabolic pathways . Additionally, it has been noted to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-Bromonaphthalen-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses . These binding interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromonaphthalen-1-ol can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have indicated that 2-Bromonaphthalen-1-ol remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromonaphthalen-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of 2-Bromonaphthalen-1-ol have been associated with toxicity in certain animal models, affecting liver and kidney function . Threshold effects have also been observed, indicating a dose-dependent relationship between the compound and its biological effects.
Metabolic Pathways
2-Bromonaphthalen-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of 2-Bromonaphthalen-1-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and function.
Subcellular Localization
2-Bromonaphthalen-1-ol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s activity and function, affecting various cellular processes.
Méthodes De Préparation
2-Bromonaphthalen-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of phenol with bromine in the presence of sulfuric acid. In this method, phenol and bromine are added to sulfuric acid, and the reaction chamber is heated to an appropriate temperature to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles of bromination of naphthalen-1-ol derivatives.
Analyse Des Réactions Chimiques
2-Bromonaphthalen-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The hydroxyl group can be oxidized under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form naphthalen-1-ol. Common reagents used in these reactions include bromine, sulfuric acid, and various oxidizing and reducing agents.
Mécanisme D'action
The mechanism by which 2-Bromonaphthalen-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .
Comparaison Avec Des Composés Similaires
2-Bromonaphthalen-1-ol can be compared with other similar compounds such as:
1-Bromonaphthalen-2-ol: Similar in structure but with different positional isomerism.
2-Methyl-1-naphthol: Lacks the bromine atom, leading to different reactivity and applications.
7-Bromonaphthalen-1-ol: Another positional isomer with distinct properties and uses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of 2-Bromonaphthalen-1-ol in various fields.
Propriétés
IUPAC Name |
2-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHOSHDZQVKDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227883 | |
| Record name | 2-Bromo-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-15-3 | |
| Record name | 2-Bromo-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


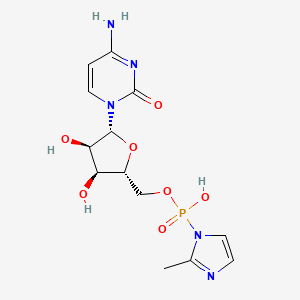
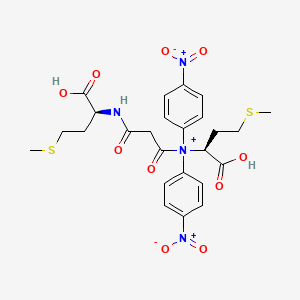
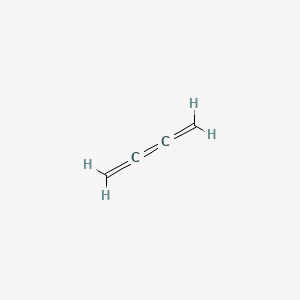

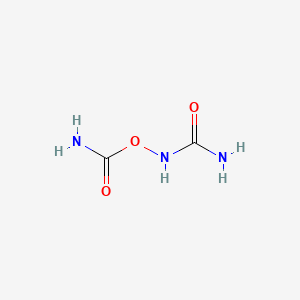
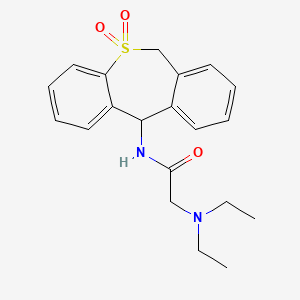
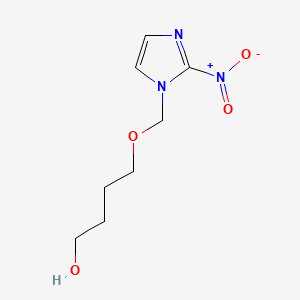
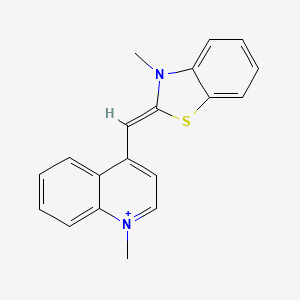
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)
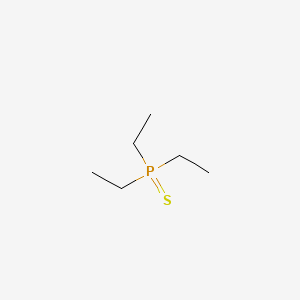
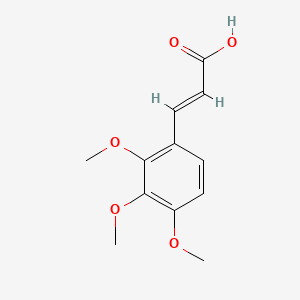
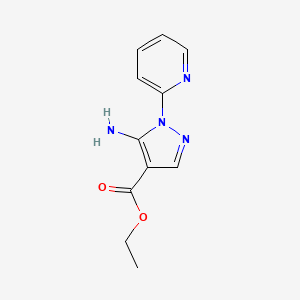
![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
